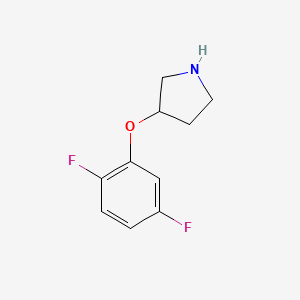![molecular formula C7H15ClN2 B1388863 5,8-Diazaspiro[3.5]nonane dihydrochloride CAS No. 1159824-37-9](/img/structure/B1388863.png)
5,8-Diazaspiro[3.5]nonane dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Diazaspiro[3.5]nonane dihydrochloride typically involves the reaction of piperazine with a suitable spirocyclic precursor under controlled conditions . The reaction is often carried out in an inert atmosphere to prevent oxidation and degradation of the product . The compound is then purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield . Quality control measures, such as NMR and HPLC analysis, are employed to verify the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5,8-Diazaspiro[3.5]nonane dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halides, electrophiles; reactions are often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced spirocyclic amines.
Substitution: Formation of substituted spirocyclic derivatives.
Aplicaciones Científicas De Investigación
5,8-Diazaspiro[3.5]nonane dihydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5,8-Diazaspiro[3.5]nonane dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate the activity of these targets by binding to their active sites or allosteric sites . This interaction can lead to changes in the biochemical pathways and physiological responses .
Comparación Con Compuestos Similares
Propiedades
Número CAS |
1159824-37-9 |
|---|---|
Fórmula molecular |
C7H15ClN2 |
Peso molecular |
162.66 g/mol |
Nombre IUPAC |
5,8-diazaspiro[3.5]nonane;hydrochloride |
InChI |
InChI=1S/C7H14N2.ClH/c1-2-7(3-1)6-8-4-5-9-7;/h8-9H,1-6H2;1H |
Clave InChI |
QWJBOMMRDYEIHJ-UHFFFAOYSA-N |
SMILES |
C1CC2(C1)CNCCN2.Cl.Cl |
SMILES canónico |
C1CC2(C1)CNCCN2.Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-Chlorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1388781.png)
![3-[4-(Trifluoromethoxy)phenoxy]pyrrolidine](/img/structure/B1388784.png)
![3-{[4-(Benzyloxy)phenoxy]methyl}piperidine](/img/structure/B1388785.png)


![3-[2-(2-Naphthyloxy)ethyl]piperidine](/img/structure/B1388788.png)
![3-([1,1'-Biphenyl]-4-ylmethoxy)pyrrolidine](/img/structure/B1388791.png)


![1-{4-[4-(3-Pyrrolidinyloxy)phenyl]-1-piperazinyl}-1-ethanone](/img/structure/B1388796.png)
![3-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine](/img/structure/B1388797.png)



